molecular formula C11H23NO3 B3102054 tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate CAS No. 141321-50-8

tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate

Cat. No. B3102054
CAS RN: 141321-50-8
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate, also known as tert-butylcarbamate, is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and other organic solvents. This compound is used in the synthesis of various chemicals, as well as in the manufacture of pharmaceuticals and other products. It is also used in the study of biochemical and physiological effects, and has been found to have a variety of potential applications.

Scientific Research Applications

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pharmaceuticals and other products. It has also been used in the study of biochemical and physiological effects, and has been found to have potential applications in the development of new drugs and treatments. It has been used in the synthesis of a variety of compounds, including inhibitors of enzymes, as well as in the study of enzyme catalysis and enzyme-substrate interactions.

Mechanism of Action

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate is an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzyme activity can be used to study the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological effects. It has been used to study the inhibition of enzymes, as well as the inhibition of enzyme-substrate interactions. It has also been used to study the effects of drugs and other compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and is non-toxic. It is also relatively stable and has a low vapor pressure, making it an ideal reagent for laboratory experiments. However, it has some limitations. It is insoluble in some organic solvents, and its solubility in water is limited. Additionally, it can be hydrolyzed by some enzymes, making it unsuitable for use in some experiments.

Future Directions

Tert-butyl (1S,2R)-1-(hydroxymethyl)-2-methylbutylcarbamate has potential applications in the development of new drugs and treatments. It could be used to study the inhibition of enzymes and enzyme-substrate interactions, as well as the effects of drugs and other compounds on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. It could also be used in the synthesis of new compounds for use in pharmaceuticals, cosmetics, and other products. Finally, it could be used in the development of new methods of synthesizing compounds and in the study of enzyme catalysis and enzyme-substrate interactions.

properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDQMXXYMKQPW-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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